18-Methylnonadecanoic acid

Catalog No.
S612829
CAS No.
6250-72-2
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
18-Methylnonadecanoic acid

CAS Number

6250-72-2

Product Name

18-Methylnonadecanoic acid

IUPAC Name

18-methylnonadecanoic acid

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(21)22/h19H,3-18H2,1-2H3,(H,21,22)

InChI Key

UCDAVJCKGYOYNI-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCC(=O)O

18-Methylnonadecanoic acid is a methyl-branched fatty acid characterized by its unique structure, which includes a methyl group at the 18th carbon position of nonadecanoic acid. Its molecular formula is C20H40O2, and it has a molecular weight of approximately 312.53 g/mol. The compound is identified by the CAS Registry Number 6250-72-2 and is classified as a biochemical reagent used in various biological research applications

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As mentioned before, the exact mechanism of action of 18-methylnonadecanoic acid in biological systems remains unclear. However, branched-chain fatty acids like this one can influence membrane fluidity []. Cell membranes are composed of phospholipids, which have fatty acid tails. The presence of a branched chain in 18-methylnonadecanoic acid could disrupt the packing of these tails, affecting membrane fluidity and potentially influencing various cellular processes.

  • Wear gloves and eye protection when handling.
  • Avoid inhalation and ingestion.
  • Fatty acids can be flammable, so exercise caution near heat sources.

18-Methylnonadecanoic acid, also known as isoarachidic acid, is a methyl-branched fatty acid found in various natural sources, including some marine sponges and bacteria [, ]. Its unique structure and properties have attracted scientific interest in several research areas:

As a Biomarker

Due to its specific presence in certain organisms, 18-methylnonadecanoic acid can serve as a biomarker for their identification and abundance determination. Studies have shown its presence in specific marine sponges and bacteria species, allowing researchers to assess their presence and distribution in environmental samples [, ].

In Membrane Research

The unique structure of 18-methylnonadecanoic acid, with its branched chain, can influence the properties of biological membranes. Researchers have investigated its effects on membrane fluidity and stability, potentially impacting various cellular processes [].

Studying Lipid-Protein Interactions

18-Methylnonadecanoic acid can be a valuable tool in studying lipid-protein interactions. Its specific properties allow researchers to probe the interactions between proteins and membranes, providing insights into cellular functions and potential drug development [].

Typical of fatty acids, including:

  • Esterification: Reacting with alcohols to form esters, which are important in the synthesis of biodiesel and other biofuels.
  • Hydrogenation: The double bonds in unsaturated derivatives can be hydrogenated to produce saturated fatty acids.
  • Oxidation: The oxidation of the fatty acid can yield various products, including aldehydes and ketones, depending on the conditions used.

These reactions are significant for both synthetic applications and understanding metabolic pathways involving fatty acids .

Research indicates that 18-methylnonadecanoic acid exhibits various biological activities. It has been studied for its potential roles in cellular signaling and lipid metabolism. Some findings suggest that branched-chain fatty acids can influence insulin sensitivity and inflammation pathways, making them of interest in metabolic disease research . Additionally, it may have implications in proteomics due to its biochemical properties.

The synthesis of 18-methylnonadecanoic acid can be achieved through several methods:

  • Natural Extraction: It can be isolated from certain plant oils or animal fats where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis typically involves the modification of nonadecanoic acid through alkylation or other organic reactions to introduce the methyl group at the specified position.
  • Biotechnological Approaches: Microbial fermentation processes have been explored to produce branched-chain fatty acids, including this compound, using genetically modified organisms.

These methods provide avenues for both research applications and industrial production .

18-Methylnonadecanoic acid finds applications in various fields:

  • Biochemical Research: Used as a reagent in proteomics and lipid metabolism studies.
  • Nutritional Studies: Investigated for its potential health benefits related to metabolic diseases.
  • Cosmetics and Personal Care Products: Employed for its emollient properties in formulations.

Its unique structure makes it particularly useful in studies focused on branched-chain fatty acids and their effects on human health .

Interaction studies involving 18-methylnonadecanoic acid primarily focus on its effects on cellular systems. Research has shown that it may interact with various enzymes involved in lipid metabolism and signaling pathways. Additionally, studies have looked into how it influences the behavior of other lipids within cellular membranes, potentially affecting membrane fluidity and function .

Several compounds share structural similarities with 18-methylnonadecanoic acid, particularly in terms of being branched-chain fatty acids. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Nonadecanoic AcidC19H38O2Straight-chain fatty acid without branching
17-Methylnonadecanoic AcidC20H40O2Branched at the 17th position
16-Methylhexadecanoic AcidC17H34O2Branched at the 16th position, shorter carbon chain
14-Methylpentadecanoic AcidC15H30O2Branched at the 14th position, even shorter carbon chain

Uniqueness: The distinct feature of 18-methylnonadecanoic acid lies in its specific branching at the 18th carbon, which may confer unique biological activities compared to its straight-chain counterparts or other branched variants. This structural characteristic could influence its interaction with biological systems differently than those of similar compounds .

XLogP3

8.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

18-methylnonadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Modify: 2023-08-15

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